kobutimycin A kobutimycin A
Brand Name: Vulcanchem
CAS No.: 145458-91-9
VCID: VC0137532
InChI: InChI=1S/C19H25NO5/c1-10(2)18(22)24-15(12(4)23-13(5)21)9-14-8-11(3)17-19(14)16(25-19)6-7-20-17/h8-10,12,15-16H,6-7H2,1-5H3/b14-9-
SMILES: CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3
Molecular Formula: C19H25NO5
Molecular Weight: 347.4 g/mol

kobutimycin A

CAS No.: 145458-91-9

Main Products

VCID: VC0137532

Molecular Formula: C19H25NO5

Molecular Weight: 347.4 g/mol

kobutimycin A - 145458-91-9

CAS No. 145458-91-9
Product Name kobutimycin A
Molecular Formula C19H25NO5
Molecular Weight 347.4 g/mol
IUPAC Name [(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylpropanoate
Standard InChI InChI=1S/C19H25NO5/c1-10(2)18(22)24-15(12(4)23-13(5)21)9-14-8-11(3)17-19(14)16(25-19)6-7-20-17/h8-10,12,15-16H,6-7H2,1-5H3/b14-9-
Standard InChIKey MRUZXUQKRAPYFF-ZROIWOOFSA-N
Isomeric SMILES CC1=C/C(=C/C(C(C)OC(=O)C)OC(=O)C(C)C)/C23C1=NCCC2O3
SMILES CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3
Canonical SMILES CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3
Synonyms 5-methyl-7-(2'-(2''-methylpropionyloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine
kobutimycin A
PubChem Compound 6444178
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator